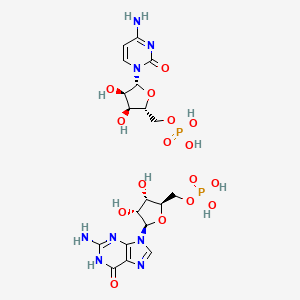
P-rCyd.P-rGuo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-rCyd.P-rGuo is a nucleic acid sequence composed of ribose-linked cytidine and guanosine. These compounds are part of the broader family of nucleotides, which are the building blocks of RNA. The sequence this compound specifically refers to a ribose sugar backbone linked to cytidine and guanosine through phosphate groups. This sequence plays a crucial role in various biological processes, including the storage and transmission of genetic information.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of P-rCyd.P-rGuo involves the chemical coupling of ribose-linked cytidine and guanosine. The process typically starts with the protection of the hydroxyl groups on the ribose sugar to prevent unwanted reactions. The cytidine and guanosine nucleotides are then activated using phosphoramidite chemistry, which facilitates the formation of the phosphate linkage between the nucleotides. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesizers are commonly used to couple the nucleotides in a stepwise manner. The process involves the sequential addition of activated nucleotides to a growing chain, followed by deprotection and purification steps. High-performance liquid chromatography (HPLC) is often employed to purify the final product and ensure its quality.
Análisis De Reacciones Químicas
Types of Reactions
P-rCyd.P-rGuo can undergo various chemical reactions, including:
Oxidation: The ribose sugar and nucleobases can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the nucleobases, potentially altering their hydrogen bonding properties.
Substitution: Nucleophilic substitution reactions can occur at the phosphate linkage, leading to the exchange of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxoguanine, a common oxidative lesion in DNA and RNA.
Aplicaciones Científicas De Investigación
P-rCyd.P-rGuo has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactivity.
Biology: Plays a role in understanding RNA structure and function, including its involvement in gene expression and regulation.
Medicine: Investigated for its potential in therapeutic applications, such as antisense oligonucleotides and RNA interference.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The mechanism of action of P-rCyd.P-rGuo involves its interaction with complementary RNA or DNA sequences. The ribose-linked cytidine and guanosine form hydrogen bonds with their complementary bases, facilitating the formation of double-stranded structures. This interaction is crucial for processes such as transcription and translation, where the sequence-specific binding of nucleotides determines the synthesis of proteins.
Comparación Con Compuestos Similares
Similar Compounds
P-rAdo.P-rCyd: Adenosine and cytidine linked through a ribose backbone.
P-rUrd.P-rGuo: Uridine and guanosine linked through a ribose backbone.
P-rThd.P-rCyd: Thymidine and cytidine linked through a ribose backbone.
Uniqueness
P-rCyd.P-rGuo is unique due to its specific sequence of cytidine and guanosine, which imparts distinct hydrogen bonding properties and reactivity. This sequence is particularly important in the context of RNA structure and function, where the specific arrangement of nucleotides determines the molecule’s biological activity.
Propiedades
Número CAS |
25280-45-9 |
|---|---|
Fórmula molecular |
C19H28N8O16P2 |
Peso molecular |
686.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P.C9H14N3O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t3-,5-,6-,9-;4-,6-,7-,8-/m11/s1 |
Clave InChI |
SDYIDXSXVMJNAE-FBGCOTALSA-N |
SMILES isomérico |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
Números CAS relacionados |
25280-45-9 27965-02-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




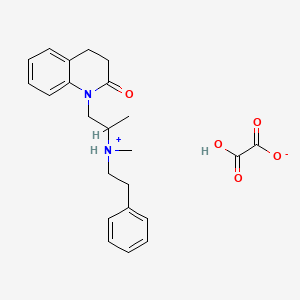
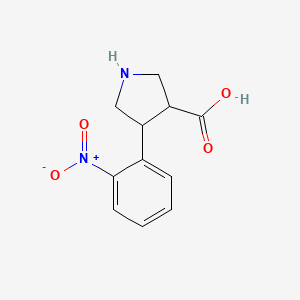


![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
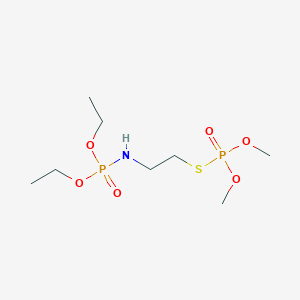
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)


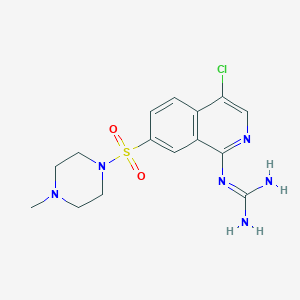
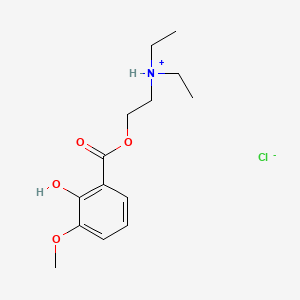
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
